molecular formula C12H12N2O2S B3750924 2,4-dimethyl-5-(phenylsulfonyl)pyrimidine

2,4-dimethyl-5-(phenylsulfonyl)pyrimidine

Cat. No.: B3750924
M. Wt: 248.30 g/mol
InChI Key: VIYSLMMRPMBSNI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(phenylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a phenylsulfonyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-5-(phenylsulfonyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylpyrimidine and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group onto the pyrimidine ring.

    Procedure: The 2,4-dimethylpyrimidine is dissolved in an appropriate solvent like dichloromethane or tetrahydrofuran. Phenylsulfonyl chloride is then added dropwise to the solution, followed by the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also enhance reproducibility and efficiency.

Types of Reactions:

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: Reduction of the phenylsulfonyl group can lead to the formation of phenylsulfide derivatives.

    Substitution: The methyl groups on the pyrimidine ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Phenylsulfide derivatives.

    Substitution: Halogenated or nitro-substituted pyrimidines.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biological Probes: Used in the development of probes for studying enzyme activity and protein interactions.

Industry:

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-(phenylsulfonyl)pyrimidine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2,4-Dimethyl-5-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    2,4-Dimethyl-5-(phenylthio)pyrimidine: Contains a phenylthio group instead of a phenylsulfonyl group.

Uniqueness: 2,4-Dimethyl-5-(phenylsulfonyl)pyrimidine is unique due to the presence of the phenylsulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

5-(benzenesulfonyl)-2,4-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-12(8-13-10(2)14-9)17(15,16)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYSLMMRPMBSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dimethyl-5-(phenylsulfonyl)pyrimidine
Reactant of Route 2
2,4-dimethyl-5-(phenylsulfonyl)pyrimidine
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Reactant of Route 4
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2,4-dimethyl-5-(phenylsulfonyl)pyrimidine
Reactant of Route 5
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2,4-dimethyl-5-(phenylsulfonyl)pyrimidine
Reactant of Route 6
2,4-dimethyl-5-(phenylsulfonyl)pyrimidine

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